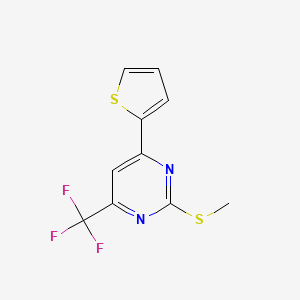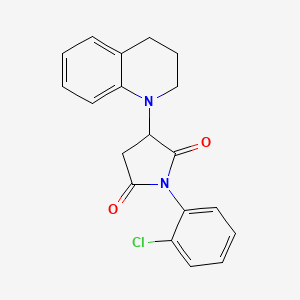![molecular formula C17H26N2O3 B6423257 3-[(4-ethylphenyl)carbamoyl]-2-[(3-methylbutyl)amino]propanoic acid CAS No. 1030612-47-5](/img/structure/B6423257.png)
3-[(4-ethylphenyl)carbamoyl]-2-[(3-methylbutyl)amino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-ethylphenyl)carbamoyl]-2-[(3-methylbutyl)amino]propanoic acid, also known as 3-EPCA-2-MBA, is an organic compound that has been studied extensively for its potential applications in scientific research. It has been found to possess a variety of properties that make it a useful tool in the laboratory.
科学的研究の応用
3-[(4-ethylphenyl)carbamoyl]-2-[(3-methylbutyl)amino]propanoic acid has been found to be an effective inhibitor of several enzymes, including tyrosinase, acetylcholinesterase, and chymotrypsin. It has also been used to study the effects of various drugs on the activity of these enzymes. In addition, 3-[(4-ethylphenyl)carbamoyl]-2-[(3-methylbutyl)amino]propanoic acid has been used to study the structure and function of proteins, as well as the interactions between proteins and other molecules.
作用機序
3-[(4-ethylphenyl)carbamoyl]-2-[(3-methylbutyl)amino]propanoic acid has been found to act as a reversible inhibitor of enzymes, meaning that it binds to the active site of the enzyme and prevents it from catalyzing its reaction. This inhibition can be either competitive or non-competitive, depending on the nature of the enzyme and the substrate being studied. The exact mechanism of action of 3-[(4-ethylphenyl)carbamoyl]-2-[(3-methylbutyl)amino]propanoic acid is still not fully understood, but it is believed that it binds to the active site of the enzyme and blocks the binding of the substrate.
Biochemical and Physiological Effects
3-[(4-ethylphenyl)carbamoyl]-2-[(3-methylbutyl)amino]propanoic acid has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including tyrosinase, acetylcholinesterase, and chymotrypsin. In addition, it has been found to have anti-inflammatory and anti-bacterial properties, as well as being able to reduce the formation of free radicals.
実験室実験の利点と制限
3-[(4-ethylphenyl)carbamoyl]-2-[(3-methylbutyl)amino]propanoic acid has several advantages for use in laboratory experiments. It is a potent inhibitor of several enzymes, which makes it useful for studying their structure and function. In addition, it is relatively easy to synthesize and purify, making it a convenient tool for laboratory use. However, 3-[(4-ethylphenyl)carbamoyl]-2-[(3-methylbutyl)amino]propanoic acid also has some limitations. For example, it is not very stable in solution and can be easily degraded by light or heat.
将来の方向性
There are several potential future directions for research on 3-[(4-ethylphenyl)carbamoyl]-2-[(3-methylbutyl)amino]propanoic acid. For example, further studies could be conducted to investigate its mechanism of action in more detail, as well as to explore its potential applications in drug development. Additionally, further research could be conducted to investigate the potential applications of 3-[(4-ethylphenyl)carbamoyl]-2-[(3-methylbutyl)amino]propanoic acid in other areas, such as the treatment of diseases or the development of novel materials. Finally, further research could be conducted to explore the potential side effects of 3-[(4-ethylphenyl)carbamoyl]-2-[(3-methylbutyl)amino]propanoic acid, as well as its potential toxicity.
合成法
3-[(4-ethylphenyl)carbamoyl]-2-[(3-methylbutyl)amino]propanoic acid is synthesized from 4-ethylphenylcarbamate and 3-methylbutyl amine by a nucleophilic substitution reaction in the presence of a base. The reaction is carried out in a polar solvent such as dimethylformamide (DMF) at room temperature. The reaction yields a product with a high degree of purity, which can be isolated and purified by column chromatography.
特性
IUPAC Name |
4-(4-ethylanilino)-2-(3-methylbutylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-4-13-5-7-14(8-6-13)19-16(20)11-15(17(21)22)18-10-9-12(2)3/h5-8,12,15,18H,4,9-11H2,1-3H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAVDKHRAXHDSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Ethylphenyl)amino)-2-(isopentylamino)-4-oxobutanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-chlorophenyl)-3,4,6-trimethyl-2H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B6423174.png)


![3-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one](/img/structure/B6423188.png)
![4-(furan-2-carbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B6423201.png)
![ethyl 4-[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamido]benzoate](/img/structure/B6423208.png)

![9-{[3-(dimethylamino)propyl]amino}-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile](/img/structure/B6423226.png)
![methyl 2-{2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamido}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B6423233.png)
![3-(benzenesulfonyl)-1,3,5-triazabicyclo[3.2.1]octane](/img/structure/B6423240.png)
![4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-3-hydroxy-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B6423246.png)
![3-(3-{5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}propyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B6423254.png)
![3-[(4-fluorophenyl)carbamoyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}propanoic acid](/img/structure/B6423263.png)
![3-[(3,4-dichlorophenyl)carbamoyl]-2-(ethylamino)propanoic acid](/img/structure/B6423273.png)